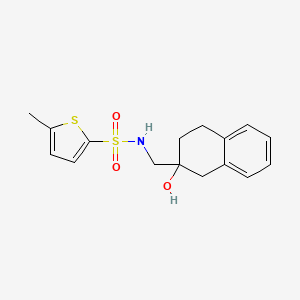
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19NO3S2 and its molecular weight is 337.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a novel compound that has attracted attention due to its promising biological activities. This compound features a complex structure that includes a tetrahydronaphthalene unit and a sulfonamide moiety, which are known to enhance biological interactions. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
C22H23N1O3S
It has a molecular weight of approximately 371.49 g/mol. The presence of the sulfonamide group (-SO₂NH₂) is significant as it contributes to the compound's solubility and biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by targeting specific cellular pathways such as the mitochondrial pathway and caspase activation.
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties against viruses like hepatitis C, indicating its potential as a therapeutic agent for viral infections .
- Enzyme Inhibition : The sulfonamide moiety may allow for interaction with specific enzymes or receptors involved in disease processes, making it a candidate for further pharmacological studies.
Biological Activity Evaluation
To assess the biological activity of this compound, various assays have been employed:
Table 1: Biological Activity Summary
Case Studies
Several case studies have explored the efficacy of this compound:
- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis compared to control groups. The study utilized both in vitro assays and in vivo models to confirm these findings.
- Viral Infections : Another study focused on the antiviral effects against hepatitis C virus (HCV). Results indicated that the compound significantly inhibited HCV replication in cultured cells, suggesting potential for therapeutic application in treating viral infections .
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-6-7-15(21-12)22(19,20)17-11-16(18)9-8-13-4-2-3-5-14(13)10-16/h2-7,17-18H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALDTZRKMVRAHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














